7-methoxy-N-(3-(pyridin-2-yloxy)benzyl)benzofuran-2-carboxamide
Description
Properties
IUPAC Name |
7-methoxy-N-[(3-pyridin-2-yloxyphenyl)methyl]-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O4/c1-26-18-9-5-7-16-13-19(28-21(16)18)22(25)24-14-15-6-4-8-17(12-15)27-20-10-2-3-11-23-20/h2-13H,14H2,1H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMXUVFIDPCWQES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)NCC3=CC(=CC=C3)OC4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Benzofuran compounds, to which this compound belongs, have been shown to have a wide array of biological activities, indicating they interact with multiple targets.
Mode of Action
One study suggests that benzofuran compounds can inhibit rapid sodium ion influx in atrial and myocardial conduction fibers, slowing down conduction velocity and reducing sinus node autonomy. This could potentially be one of the ways this compound interacts with its targets.
Biochemical Pathways
Benzofuran derivatives have been found to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities. These activities suggest that the compound may interact with a variety of biochemical pathways.
Pharmacokinetics
Improved bioavailability is one of the targets achieved with most of the more recent benzofuran compounds, allowing for once-daily dosing.
Biological Activity
7-Methoxy-N-(3-(pyridin-2-yloxy)benzyl)benzofuran-2-carboxamide is a compound of interest due to its structural characteristics and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for 7-methoxy-N-(3-(pyridin-2-yloxy)benzyl)benzofuran-2-carboxamide is , with a molecular weight of approximately 374.44 g/mol. The compound features a benzofuran moiety, which is known for various biological activities, including anti-inflammatory and anticancer properties.
Research indicates that compounds similar to 7-methoxy-N-(3-(pyridin-2-yloxy)benzyl)benzofuran-2-carboxamide may exert their effects through several mechanisms:
- Inhibition of Enzyme Activity : Compounds in this class can inhibit key enzymes involved in metabolic pathways, affecting cellular proliferation and survival.
- Modulation of Signal Transduction Pathways : They may influence pathways such as the MAPK/ERK pathway, which is crucial for cell growth and differentiation.
- Antioxidant Activity : The presence of methoxy groups in the structure suggests potential antioxidant properties, which can mitigate oxidative stress in cells.
Anticancer Properties
Several studies have documented the anticancer effects of benzofuran derivatives. For instance, a related compound demonstrated significant cytotoxicity against hepatocellular carcinoma (HCC) cell lines by inducing apoptosis and inhibiting cell migration. The IC50 values were reported at 48.22 μM for 24 hours and 38.15 μM for 48 hours in Huh7 cells .
| Compound | Cell Line | IC50 (μM) | Effect |
|---|---|---|---|
| BMBF | Huh7 | 48.22 (24h) | Cytotoxicity |
| 38.15 (48h) | Cytotoxicity |
Anti-inflammatory Effects
Benzofuran derivatives have been shown to exhibit anti-inflammatory properties by downregulating pro-inflammatory cytokines and inhibiting the NF-kB signaling pathway. This suggests that 7-methoxy-N-(3-(pyridin-2-yloxy)benzyl)benzofuran-2-carboxamide could potentially be used in treating inflammatory diseases.
Case Studies
- Hepatocellular Carcinoma (HCC) : A study highlighted that a benzofuran derivative effectively suppressed the proliferation and migration of HCC cells by modulating integrin expression and downstream signaling pathways . This indicates that similar compounds may provide therapeutic benefits in cancer treatment.
- Inflammatory Disorders : Research on related compounds has shown a reduction in inflammatory markers in animal models, suggesting potential applications in diseases like rheumatoid arthritis or inflammatory bowel disease.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The biological and chemical profiles of benzofuran-2-carboxamides are highly dependent on substituents at the benzylamine position. Below is a comparative analysis of key analogues:
Table 1: Structural and Functional Comparison of Selected Benzofuran-2-Carboxamides
Antioxidant Activity
In a study of 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives (e.g., compounds 1a–1r), substituents like electron-donating groups (e.g., methoxy) on the phenyl ring improved antioxidant activity by enhancing radical scavenging.
Neuroprotective Potential
Pyridine-containing derivatives (e.g., pyridin-2-yloxy or 6-methylpyridin-2-yl) are hypothesized to exhibit stronger neuroprotection due to improved interactions with acetylcholine esterase or NMDA receptors, as seen in related benzofuran scaffolds . In contrast, piperidine-substituted analogues (e.g., compound 4.165 ) demonstrate enhanced solubility and CNS penetration, critical for targeting intracellular pathways .
Physicochemical Properties
- Lipophilicity : Pyridin-2-yloxy substitution (logP ~2.5–3.0) balances solubility and membrane permeability better than highly lipophilic pyrazole derivatives (logP >3.5) .
- Metabolic Stability : Oxadiazole-substituted derivatives (e.g., compound in ) resist cytochrome P450 degradation more effectively than pyridine-based analogues.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
